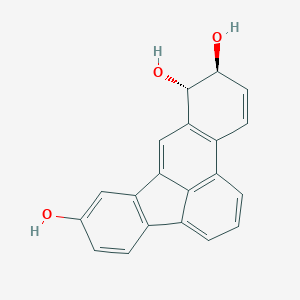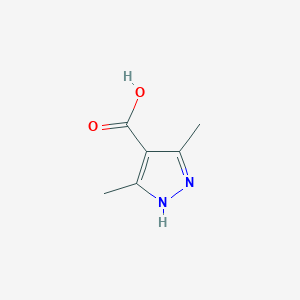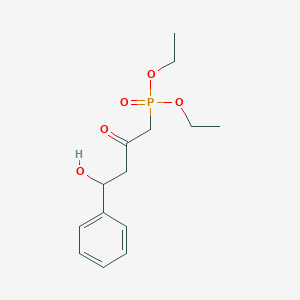
Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate, also known as DEOP, is a phosphonate derivative that has been extensively studied for its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 329.34 g/mol. This compound has been shown to exhibit a range of biological activities, making it a promising candidate for use in scientific research.
Mechanism Of Action
The mechanism of action of Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate is not well understood, but it is believed to act as a phosphonate inhibitor of enzymes involved in various biological processes. This includes the inhibition of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical And Physiological Effects
Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate has been shown to exhibit a range of biochemical and physiological effects in various studies. This includes its ability to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This has potential implications for the treatment of various neurological disorders, including Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of using Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate in lab experiments is its unique chemical structure, which allows it to exhibit a range of biological activities. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate. One area of interest is its potential applications in drug discovery and development, particularly in the development of new treatments for neurological disorders. Additionally, further studies are needed to better understand the mechanism of action of Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate and its potential implications for various biological processes.
Synthesis Methods
The synthesis of Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate involves the reaction of diethyl phosphite with 4-hydroxy-2-oxo-4-phenylbutyric acid. The reaction is typically carried out under reflux in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified through recrystallization to obtain pure Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate.
Scientific Research Applications
Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. Its unique chemical structure has been shown to exhibit a range of biological activities, making it a promising candidate for use in drug discovery and development.
properties
CAS RN |
113847-99-7 |
|---|---|
Product Name |
Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate |
Molecular Formula |
C14H21O5P |
Molecular Weight |
300.29 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-4-hydroxy-4-phenylbutan-2-one |
InChI |
InChI=1S/C14H21O5P/c1-3-18-20(17,19-4-2)11-13(15)10-14(16)12-8-6-5-7-9-12/h5-9,14,16H,3-4,10-11H2,1-2H3 |
InChI Key |
PZGPHVQDUFPFNU-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CC(=O)CC(C1=CC=CC=C1)O)OCC |
Canonical SMILES |
CCOP(=O)(CC(=O)CC(C1=CC=CC=C1)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






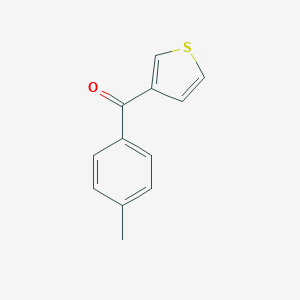

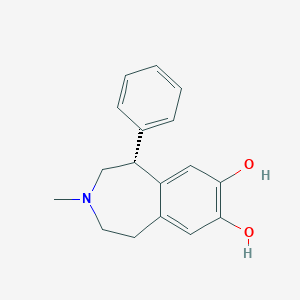
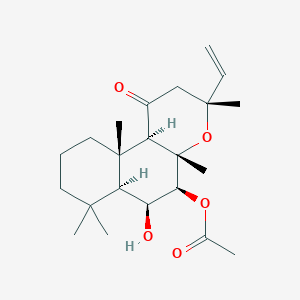
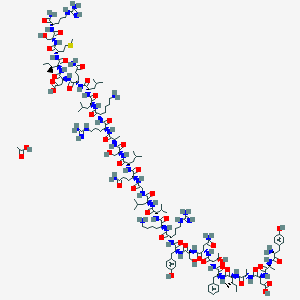
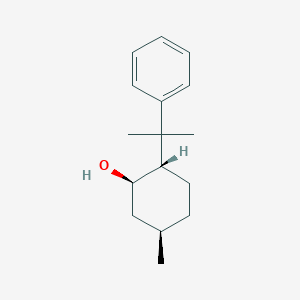
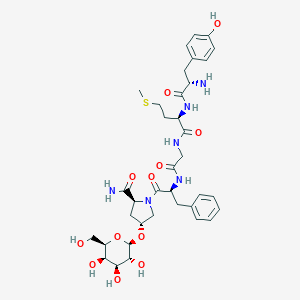
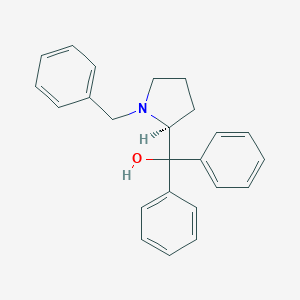
![2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine](/img/structure/B56887.png)
